molecular formula C9H6N2OS B1296857 [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 3042-01-1

[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B1296857
CAS No.: 3042-01-1
M. Wt: 190.22 g/mol
InChI Key: CFXICROPFOOZFI-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining a thiazole and a benzimidazole moiety. This compound is of significant interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature . The reaction is carried out in glacial acetic acid, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

[1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXICROPFOOZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C3=CC=CC=C3N=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284120
Record name [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3042-01-1
Record name 3042-01-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35794
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives that contribute to their biological activity?

A1: Research indicates that the presence of specific substituents at the 2-position of the thiazolo[3,2-a]benzimidazol-3(2H)-one core significantly influences biological activity. For instance, studies on 2-arylidene derivatives as potential transcription inhibitors highlighted the importance of hydroxy or dialkylamino groups at the para or meta position of the arylidene fragment for enhanced activity. Similarly, modifications at the 2-position with various aryl groups are crucial for the selective inhibition of nucleotide pyrophosphatase/phosphodiesterase1 (NPP1).

Q2: How does the reactivity of thiazolo[3,2-a]benzimidazol-3(2H)-one enable the synthesis of diverse derivatives?

A2: The 2-methylene carbon atom in thiazolo[3,2-a]benzimidazol-3(2H)-one exhibits significant nucleophilic reactivity. This reactivity allows for diverse modifications at this position. Researchers have successfully synthesized 2-isatinylidene and 2-arylazo derivatives, demonstrating the versatility of this core structure for developing new compounds with potential biological applications.

Q3: What are the potential applications of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives in medicinal chemistry?

A3: Research suggests that thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives hold promise for various medicinal applications:

  • Antimicrobial agents: Studies have explored their in vitro antimicrobial activities against different bacterial and fungal species. ,
  • Antitrichinellosis agents: Derivatives have shown potential for treating trichinellosis, a parasitic disease.
  • Transcription inhibitors: Certain derivatives exhibit the ability to inhibit in vitro transcription, suggesting potential as anticancer or antiviral agents.
  • Nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors: Selective inhibition of NPP1 has implications for treating various diseases, including cancer and inflammatory disorders.

Q4: What insights can electrochemical studies provide about thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

A4: Electrochemical investigations, particularly on 2-arylazothiazolo[3,2-a]benzimidazol-3(2H)-ones, have shed light on their reduction mechanisms under various pH conditions. These studies utilize techniques like polarography and pKa determination to understand how these compounds behave in different chemical environments, which can be valuable for optimizing their use in diverse applications.

Q5: How does the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives incorporate other heterocyclic systems?

A5: Researchers have explored incorporating the thiazolo[3,2-a]benzimidazol-3(2H)-one moiety into diverse heterocyclic systems. For example, reactions with α-chloroketones and hydrazonyl chlorides yield 1,3-thiazole and 1,3,4-thiadiazole derivatives. Further expansion with diazonium salts of specific pyrazole and triazole derivatives leads to the formation of pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives, respectively. This integration of different heterocyclic systems expands the chemical diversity and potentially leads to unique biological profiles.

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